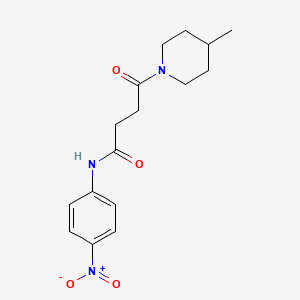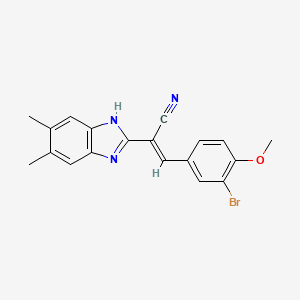
4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide, also known as AN-1792, is a small molecule drug that has been studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to have a mechanism of action that involves the modulation of amyloid-beta (Aβ) peptide aggregation, which is a key factor in the development of Alzheimer's disease.
Mécanisme D'action
4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has been shown to have a mechanism of action that involves the modulation of Aβ peptide aggregation. The compound binds to Aβ peptide and prevents its aggregation into amyloid plaques, which are a hallmark of Alzheimer's disease. 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has also been shown to reduce the levels of Aβ peptide in the brain, which is believed to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. The compound has been shown to reduce the levels of Aβ peptide in the brain, improve cognitive function, and reduce the levels of inflammatory cytokines. 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has also been shown to increase the levels of neurotrophic factors, which are important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has a number of advantages for use in lab experiments. The compound is easy to synthesize and has been extensively studied for its potential use in the treatment of Alzheimer's disease. However, there are also some limitations to the use of 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide in lab experiments. The compound has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are a number of future directions for the study of 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide. One possible direction is the development of analogs of the compound that have improved pharmacokinetic properties and are more effective at modulating Aβ peptide aggregation. Another possible direction is the testing of 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide in human clinical trials to determine its safety and efficacy in humans. Finally, the use of 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide in combination with other drugs for the treatment of Alzheimer's disease may also be explored.
Méthodes De Synthèse
The synthesis of 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide involves the reaction of 4-nitrophenylacetic acid with 4-methylpiperidine to form the corresponding amide intermediate. This intermediate is then reacted with the appropriate acid chloride to form the final product.
Applications De Recherche Scientifique
4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to have a mechanism of action that involves the modulation of Aβ peptide aggregation, which is a key factor in the development of Alzheimer's disease. 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has been shown to reduce the levels of Aβ peptide in the brain and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
4-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-12-8-10-18(11-9-12)16(21)7-6-15(20)17-13-2-4-14(5-3-13)19(22)23/h2-5,12H,6-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSZTTXPUKTCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-isopropoxy-3-methylphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5487265.png)
![9-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5487273.png)
![ethyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5487293.png)

![2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]acetamide](/img/structure/B5487305.png)
![3-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5487310.png)
![N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5487324.png)
![2-propyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5487329.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5487335.png)
![5-{[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5487345.png)


![4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine](/img/structure/B5487372.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5487380.png)